Levobunolol

Catalog No.
S532929
CAS No.
47141-42-4
M.F
C17H25NO3
M. Wt
291.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levobunolol

CAS Number

47141-42-4

Product Name

Levobunolol

IUPAC Name

5-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C17H25NO3

Molecular Weight

291.4 g/mol

InChI

InChI=1S/C17H25NO3/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3/t12-/m0/s1

InChI Key

IXHBTMCLRNMKHZ-LBPRGKRZSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

AKBeta, Apo Levobunolol, Apo-Levobunolol, ApoLevobunolol, Betagan, Levobunolol, Levobunolol Hydrochloride, Novo Levobunolol, Novo-Levobunolol, NovoLevobunolol, PMS Levobunolol, PMS-Levobunolol, PMSLevobunolol, ratio Levobunolol, ratio-Levobunolol, Ultracortenol, Vistagan, W 7000A, W-7000A, W7000A

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O

Isomeric SMILES

CC(C)(C)NC[C@@H](COC1=CC=CC2=C1CCCC2=O)O

Description

The exact mass of the compound Levobunolol is 291.1834 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Phenoxypropanolamines - Bunolol. It belongs to the ontological category of propanolamine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Investigating Mechanisms of Action

Glaucoma is a complex disease with various contributing factors. While Levobunolol effectively lowers IOP, the exact mechanisms by which it achieves this remain under investigation. Research studies utilize Levobunolol to explore its impact on:

  • Aqueous Humor Production: Levobunolol might decrease the production of aqueous humor, the fluid within the eye that contributes to IOP. Studies employ Levobunolol to measure aqueous humor flow and assess its regulatory mechanisms [].
  • Uveoscleral Outflow: This pathway allows aqueous humor to drain from the eye. Research investigates if Levobunolol influences uveoscleral outflow, potentially contributing to IOP reduction [].

These investigations can provide valuable insights into the pathophysiology of glaucoma and the specific ways Levobunolol interacts with the disease processes.

Evaluating Long-Term Effects

Glaucoma is a chronic condition requiring long-term medication use. Studies explore the safety and efficacy of Levobunolol in a research setting to understand its:

  • Long-Term IOP Control: Researchers evaluate how effectively Levobunolol maintains reduced IOP over extended periods [].
  • Potential for Neuroprotection: Some studies investigate whether Levobunolol offers neuroprotective benefits, potentially slowing disease progression and protecting retinal ganglion cells [].

Through such research, scientists can determine the optimal treatment strategies and potential additional advantages of Levobunolol therapy in managing glaucoma.

Comparative Studies with Other Glaucoma Medications

Levobunolol belongs to a class of medications used for glaucoma. Research compares Levobunolol with other drugs to assess:

  • Efficacy and Side Effects: Studies compare Levobunolol's IOP-lowering effectiveness and side effect profiles with other medications [].
  • Combination Therapy: Researchers explore the potential benefits of combining Levobunolol with other glaucoma drugs to achieve better IOP control or explore synergistic effects.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

2.4

Exact Mass

291.1834

LogP

2.4
2.4 (LogP)
2.1

Appearance

Solid powder

Melting Point

209-211 °C
209-211°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

G6317AOI7K

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 47 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 46 of 47 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For lowering intraocular pressure (IOP) and may be used in patients with chronic open-angle glaucoma or ocular hypertension.
FDA Label

Pharmacology

Levobunolol is an ophthalmic beta-blocker, equally effective at β(1)- and β(2)-receptor sites. Levobunolol reduces both elevated and normal IOP in patients with or without glaucoma. In patients with elevated IOP, levobunolol reduces mean IOP by approximately 25-40% from baseline. As the drug is a nonselective &beta-adrenergic blocking agent, it can produce both systemic pulmonary and cardiovascular effects following topical application to the eye. These effects include adverse pulmonary effects (eg. bronchoconstriction, increased airway resistance), and a decrease in blood pressure and heart rate.
Levobunolol is a naphthalenone and non-cardioselective adrenergic beta-receptor antagonist with anti-glaucoma activity. Upon administration in the eye, levobunolol blocks beta-adrenergic receptors, thereby causing vasoconstriction. Levobunolol also decreases ciliary's body production of aqueous humor, leading to a decrease in aqueous humor.

MeSH Pharmacological Classification

Adrenergic beta-Antagonists

ATC Code

S - Sensory organs
S01 - Ophthalmologicals
S01E - Antiglaucoma preparations and miotics
S01ED - Beta blocking agents
S01ED03 - Levobunolol

Mechanism of Action

Levobunolol's mechanism of action in reducing IOP is not clearly defined, but is believed to be due to a reduction of the production of aqueous humor via blockage of endogenous catecholamine-stimulated increases in cyclic adenosine monophosphate (AMP) concentrations within the ciliary processes.

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA1 [HSA:148 147 146] [KO:K04135 K04136 K04137]

Pictograms

Irritant

Irritant

Other CAS

47141-42-4
27912-14-7

Wikipedia

Levobunolol hydrochloride
Levobunolol

Biological Half Life

20 hours

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Dates

Modify: 2023-08-15
1: Horcajada-Reales C, Rodríguez-Soria VJ, Suárez-Fernández R. Allergic contact dermatitis caused by timolol with cross-sensitivity to levobunolol. Contact Dermatitis. 2015 Dec;73(6):368-9. doi: 10.1111/cod.12448. Epub 2015 Jul 31. PubMed PMID: 26227808.
2: Lin L, Wang Y, Chen Y, Liu M. Bradyarrhythmias secondary to topical levobunolol hydrochloride solution. Clin Interv Aging. 2014 Oct 13;9:1741-5. doi: 10.2147/CIA.S69420. eCollection 2014. PubMed PMID: 25342892; PubMed Central PMCID: PMC4206249.
3: Scardillo A, Pugliese M, De Majo M, Niutta PP, Pugliese A. Effects of topical 0.5% levobunolol alone or in association with 2% dorzolamide compared with a fixed combination of 0.5% timolol and 2% dorzolamide on intraocular pressure and heart rate in dogs without glaucoma. Vet Ther. 2010 Fall;11(3):E1-6. PubMed PMID: 20960417.
4: Pugliese M, Scardillo A, Niutta PP, Pugliese A. Comparison of effects of topical levobunolol to a combination of timolol-dorzolamide on intraocular pressure and pulse rate of healthy dogs. Vet Res Commun. 2009 Sep;33 Suppl 1:205-7. doi: 10.1007/s11259-009-9273-9. PubMed PMID: 19626454.
5: Karataş A, Sonakin O, Kiliçarslan M, Baykara T. Poly (epsilon-caprolactone) microparticles containing Levobunolol HCl prepared by a multiple emulsion (W/O/W) solvent evaporation technique: effects of some formulation parameters on microparticle characteristics. J Microencapsul. 2009 Feb;26(1):63-74. doi: 10.1080/02652040802141039. PubMed PMID: 18608798.
6: Ciancaglini M, Carpineto P, Agnifili L, Nubile M, Fasanella V, Lanzini M, Calienno R, Mastropasqua L. An in vivo confocal microscopy and impression cytology analysis of preserved and unpreserved levobunolol-induced conjunctival changes. Eur J Ophthalmol. 2008 May-Jun;18(3):400-7. PubMed PMID: 18465723.
7: Dong Y, Ishikawa H, Wu Y, Yoshitomi T. Vasodilatory mechanism of levobunolol on vascular smooth muscle cells. Exp Eye Res. 2007 Jun;84(6):1039-46. Epub 2007 Jan 27. PubMed PMID: 17459374.
8: Hashimoto Y, Aragane Y, Kawada A. Allergic contact dermatitis due to levobunolol in an ophthalmic preparation. J Dermatol. 2006 Jul;33(7):507-9. PubMed PMID: 16848829.
9: Ishibashi T, Yokoi N, Kinoshita S. Comparison of the effects of topical levobunolol and timolol solution on the human ocular surface. Cornea. 2003 Nov;22(8):709-15. PubMed PMID: 14576520.
10: Halper LK, Johnson-Pratt L, Dobbins T, Hartenbaum D. A comparison of the efficacy and tolerability of 0.5% timolol maleate ophthalmic gel-forming solution QD and 0.5% levobunolol hydrochloride BID in patients with ocular hypertension or open-angle glaucoma. J Ocul Pharmacol Ther. 2002 Apr;18(2):105-13. PubMed PMID: 12002664.
11: Wilkinson SM. False-negative patch test with levobunolol. Contact Dermatitis. 2001 Apr;44(4):264. PubMed PMID: 11260243.
12: Doyle E, Liu C. A case of acquired iris depigmentation as a possible complication of levobunolol eye drops. Br J Ophthalmol. 1999 Dec;83(12):1405-6. PubMed PMID: 10660314; PubMed Central PMCID: PMC1722884.
13: Garcia F, Blanco J, Juste S, Garces MM, Alonso L, Marcos ML, Carretero P, Perez R. Contact dermatitis due to levobunolol in eyedrops. Contact Dermatitis. 1997 Apr;36(4):230. PubMed PMID: 9165213.
14: Bloom AH, Grunwald JE, DuPont JC. Effect of one week of levobunolol HCl 0.5% on the human retinal circulation. Curr Eye Res. 1997 Mar;16(3):191-6. PubMed PMID: 9088734.
15: Tang M, Chen L, Wei W, Yang L, Wang T, Liu Z, Hu X, Sun H, Luo H. The effect of levobunolol hydrochloride on the calcium and potassium channels in isolated ventricular myocytes of guinea pig. J Tongji Med Univ. 1997;17(2):90-3. PubMed PMID: 9639797.
16: Akafo SK, Thompson JR, Rosenthal AR. A cross-over trial comparing once daily levobunolol with once and twice daily timolol. Eur J Ophthalmol. 1995 Jul-Sep;5(3):172-6. PubMed PMID: 8845685.
17: Zucchelli V, Silvani S, Vezzani C, Lorenzi S, Tosti A. Contact dermatitis from levobunolol and befunolol. Contact Dermatitis. 1995 Jul;33(1):66-7. PubMed PMID: 7493479.
18: di Lernia V, Albertini G, Bisighini G. Allergic contact dermatitis from levobunolol eyedrops. Contact Dermatitis. 1995 Jul;33(1):57. PubMed PMID: 7493471.
19: Lewis SE. Controlled comparison of the cardiovascular effects of levobunolol 0.25% ophthalmic solution and betaxolol 0.25% ophthalmic suspension. J Glaucoma. 1994 Winter;3(4):308-14. PubMed PMID: 19920615.
20: Tang-Liu DD, Richman JB. The effect of pilocarpine on ocular levobunolol absorption from ophthalmic solutions. J Ocul Pharmacol. 1994 Winter;10(4):605-15. PubMed PMID: 7714404.

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